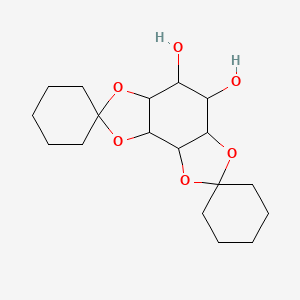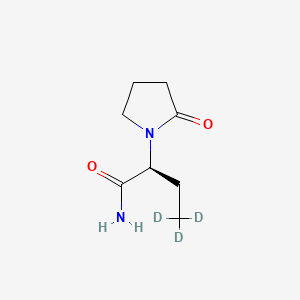![molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide CAS No. 160488-53-9](/img/structure/B1146597.png)
sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Recent advancements in chemical synthesis have facilitated the development of complex molecules such as sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide. Studies like those by Chen et al. (2022) and Cui et al. (2018) have showcased efficient and benign protocols for direct sulfonylmethylation of related imidazo[1,2-a]pyridines, providing a foundation for synthesizing such compounds under mild conditions and in water, indicating a move towards more sustainable and environmentally friendly chemical synthesis methods (Chen et al., 2022), (Cui et al., 2018).
Molecular Structure Analysis
The molecular structure of sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is intricate, with various functional groups contributing to its reactivity and potential applications. Research by Guo et al. (2018) on the iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates sheds light on the complex interactions and structural motifs present in similar compounds, highlighting the roles of sulfonylation and sulfenylation in modifying the chemical behavior and properties of these molecules (Guo et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is influenced by its functional groups and molecular structure. Studies like those by Semwal et al. (2019) have explored the copper-catalyzed synthesis of disulfenylated imidazo[1,2-a]pyridines, providing insights into potential chemical reactions and modifications that such compounds can undergo, further expanding their applicability in various chemical domains (Semwal et al., 2019).
科学的研究の応用
Analytical Techniques and Chemical Properties
Physical and Chemical Properties and Methods of Control of Pantoprazole Sodium Sesquihydrate Pantoprazole sodium sesquihydrate, closely related to the requested compound, has been extensively studied for its physical and chemical properties. It is highly soluble in water and alcohol, and its identification and quantification often involve sophisticated techniques such as infrared absorption spectrophotometry, titration in non-aqueous media, permanganatometry, and HPLC. The substance shows instability, which must be considered when developing formulations, and HPLC is the preferred method for analyzing preparations due to its accuracy in quantifying the substance in the presence of other compounds (Shelekhova et al., 2020).
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential Chemical modification of compounds like xylan, resulting in biopolymer ethers and esters with specific properties, illustrates the vast potential of chemical alterations in substances. These modifications affect the functional groups, substitution degree, and pattern, drastically altering the properties and applications of the derived compounds. The modified compounds can be utilized in various applications, including drug delivery, demonstrating the significant impact of chemical modifications on the functionality and application range of compounds (Petzold-Welcke et al., 2014).
Antioxidant Capacity and Reaction Pathways
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Understanding the antioxidant capacity of compounds is crucial, and assays like ABTS/PP are essential in elucidating the reaction pathways of antioxidants. This review highlights the need for in-depth elucidation of the extent to which coupling reactions contribute to total antioxidant capacity and the specificity and relevance of oxidation products. Such insights are vital in assessing and utilizing the antioxidant properties of compounds in various applications (Ilyasov et al., 2020).
特性
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide | |
CAS RN |
160488-53-9 |
Source


|
| Record name | Pantoprazole sodium, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PANTOPRAZOLE SODIUM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(S*),3bta]]-(9CI)](/img/no-structure.png)






